

ML179: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **ML179**, a potent and selective inverse agonist of the Liver Receptor Homologue-1 (LRH-1). This document is intended to serve as a core resource for researchers in oncology, endocrinology, and drug discovery.

Chemical Structure and Properties

ML179, also known as CID-45100448, is a small molecule belonging to the pyrimidine class of compounds. Its core structure features a central pyrimidine-2,4(1H,3H)-dione ring system.



Property	Value	Source
Molecular Formula	C21H25F3N4O2	[1]
Molecular Weight	422.44 g/mol	[1]
CAS Number	1883548-87-5	
SMILES	FC(F) (F)c1cccc(c1)N1CCN(CC1)c1c c(O)nc(c1O)N1CCCCC1	
Appearance	White to off-white solid	
Purity	>98%	_
Storage	Store at -20°C for long-term stability.	_

Note: A definitive IUPAC name for **ML179** is not consistently reported across public chemical databases. The provided chemical name is based on common vendor listings.

Pharmacological Properties

ML179 is a potent inverse agonist of the Liver Receptor Homologue-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). LRH-1 is a nuclear receptor that plays a crucial role in development, metabolism, and steroidogenesis. In the context of cancer, LRH-1 has been implicated in promoting cell proliferation and tumor progression.

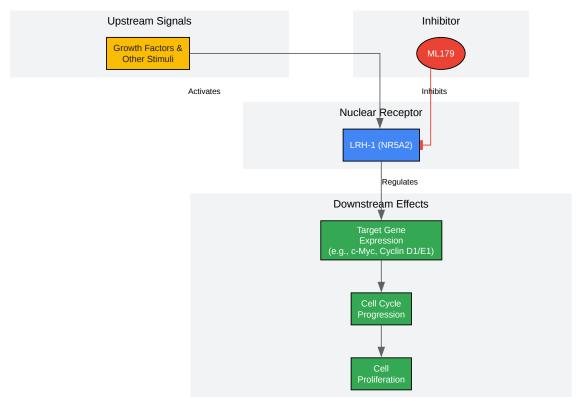


Parameter	Value	Description	Source
Target	Liver Receptor Homologue-1 (LRH-1; NR5A2)	A nuclear receptor involved in various physiological and pathological processes.	[1]
Activity	Inverse Agonist	A ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.	
IC50	320 nM	The half maximal inhibitory concentration, indicating the potency of ML179 in inhibiting LRH-1 activity.	_

Signaling Pathway of LRH-1 in Cancer

LRH-1 is involved in complex signaling networks that contribute to cancer development and progression. It can influence cell cycle, proliferation, and inflammation. The diagram below illustrates a simplified representation of the LRH-1 signaling pathway and its downstream effects, which are inhibited by **ML179**.





LRH-1 Signaling Pathway and Inhibition by ML179

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A simplified diagram of the LRH-1 signaling pathway and its inhibition by **ML179**.

Experimental Protocols

LRH-1 Inverse Agonist Activity Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the inverse agonist activity of ML179 on LRH-1.

Objective: To determine the IC50 value of **ML179** for the inhibition of LRH-1 transcriptional activity.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing LRH-1 response elements. In the presence of constitutively active LRH-1, the reporter gene is

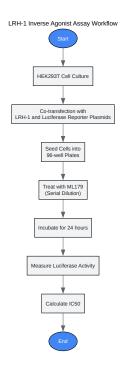


expressed. An inverse agonist will suppress this basal activity, leading to a decrease in the reporter signal.

Methodology:

- Cell Culture and Transfection:
 - HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)
 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
 - Cells are co-transfected with an LRH-1 expression vector and a luciferase reporter plasmid containing LRH-1 response elements using a suitable transfection reagent.
- · Compound Treatment:
 - Transfected cells are seeded into 96-well plates.
 - Cells are treated with a serial dilution of ML179 (e.g., from 10 μM to 1 nM) or vehicle control (DMSO).
- Luciferase Assay:
 - After a 24-hour incubation period, the luciferase activity is measured using a commercial luciferase assay kit and a luminometer.
- Data Analysis:
 - The relative light units (RLU) are plotted against the logarithm of the **ML179** concentration.
 - The IC50 value is calculated by fitting the data to a four-parameter logistic equation.





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Workflow for the LRH-1 inverse agonist luciferase reporter assay.

Cell Proliferation Assay (MDA-MB-231)

This protocol is used to assess the anti-proliferative effect of **ML179** on the MDA-MB-231 breast cancer cell line.

Objective: To determine the effect of **ML179** on the proliferation of MDA-MB-231 cells.

Principle: The proliferation of cells is measured over time in the presence of varying concentrations of the test compound. Common methods include direct cell counting, or assays that measure metabolic activity (e.g., MTT, XTT) or DNA content (e.g., CyQUANT).

Methodology:

- Cell Culture:
 - MDA-MB-231 cells are maintained in Leibovitz's L-15 Medium supplemented with 10%
 FBS and 1% penicillin-streptomycin.



• Seeding and Treatment:

- Cells are seeded into 96-well plates at a predetermined density.
- After allowing the cells to attach overnight, they are treated with a serial dilution of ML179 or vehicle control.

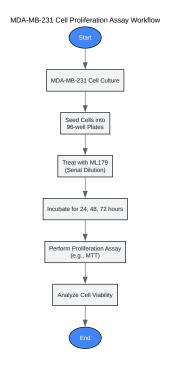
· Proliferation Measurement:

- At various time points (e.g., 24, 48, 72 hours), cell proliferation is assessed using a suitable method. For an MTT assay:
 - MTT reagent is added to each well and incubated for 2-4 hours.
 - The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
 - The absorbance is measured at 570 nm using a microplate reader.

Data Analysis:

- The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.
- The results are plotted as cell viability versus **ML179** concentration.





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Workflow for the MDA-MB-231 cell proliferation assay.

Conclusion

ML179 is a valuable research tool for investigating the biological roles of LRH-1 and for exploring its therapeutic potential, particularly in the context of estrogen receptor-negative breast cancer. Its well-defined chemical structure and potent, selective inverse agonist activity make it a suitable probe for cellular and in vivo studies. This guide provides the foundational information necessary for researchers to effectively utilize **ML179** in their experimental designs.

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References

1. scbt.com [scbt.com]



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